molecular formula C12H14BrNOS B371099 2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol

2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol

Cat. No.: B371099
M. Wt: 300.22g/mol
InChI Key: JXPVCNGSANTUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol typically involves the following steps:

    Bromination of Benzothiophene: The starting material, benzothiophene, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position of the benzothiophene ring.

    Formation of the Methylamino Group: The brominated benzothiophene is then reacted with methylamine to introduce the methylamino group at the 3-position.

    Introduction of the Ethanol Group: Finally, the compound is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiophenes.

Mechanism of Action

The mechanism of action of 2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(5-bromo-1-benzothien-3-yl)methyl](methyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol group enhances its solubility and potential for hydrogen bonding, while the bromine atom allows for further functionalization through substitution reactions.

Properties

Molecular Formula

C12H14BrNOS

Molecular Weight

300.22g/mol

IUPAC Name

2-[(5-bromo-1-benzothiophen-3-yl)methyl-methylamino]ethanol

InChI

InChI=1S/C12H14BrNOS/c1-14(4-5-15)7-9-8-16-12-3-2-10(13)6-11(9)12/h2-3,6,8,15H,4-5,7H2,1H3

InChI Key

JXPVCNGSANTUCF-UHFFFAOYSA-N

SMILES

CN(CCO)CC1=CSC2=C1C=C(C=C2)Br

Canonical SMILES

CN(CCO)CC1=CSC2=C1C=C(C=C2)Br

Origin of Product

United States

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